2-Benzothiazolemethanamine, 5-bromo-

Description

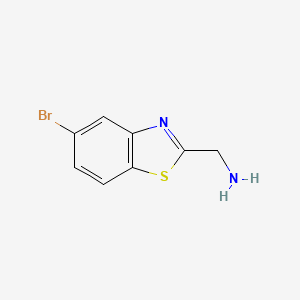

2-Benzothiazolemethanamine, 5-bromo- is a brominated benzothiazole derivative featuring a methanamine (-CH₂NH₂) substituent at position 2 and a bromine atom at position 5 of the benzothiazole ring. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the fused aromatic ring, known for their applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C8H7BrN2S |

|---|---|

Molecular Weight |

243.13 g/mol |

IUPAC Name |

(5-bromo-1,3-benzothiazol-2-yl)methanamine |

InChI |

InChI=1S/C8H7BrN2S/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H,4,10H2 |

InChI Key |

HVLMPVYQYCAVRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(S2)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings:

- This group may also participate in hydrogen bonding, as discussed in , affecting crystal packing or molecular recognition . Bromine substitution at position 5 is common in heterocycles (e.g., ), where it can act as a leaving group in nucleophilic substitutions or facilitate Suzuki-Miyaura cross-coupling reactions.

Reactivity and Stability :

- Brominated benzothiazoles () are typically stable under ambient conditions but reactive under catalytic conditions. The methanamine group may introduce sensitivity to oxidation, requiring protective strategies during synthesis.

- In contrast, brominated benzimidazoles () exhibit biological activity, suggesting that 2-Benzothiazolemethanamine, 5-bromo- could similarly interact with biological targets, though this requires experimental validation.

Synthetic Pathways :

- Bromination of parent benzothiazolemethanamine likely follows regioselective patterns, as seen in benzimidazoles (), where bromine initially occupies position 5 or 6 before dibromination.

- Methoxy-substituted analogs () suggest that electron-donating groups (e.g., -OCH₃) direct bromination to specific positions, which may differ in benzothiazole systems.

Notes and Limitations

- Data Gaps: Direct experimental data on 2-Benzothiazolemethanamine, 5-bromo- are absent in the provided evidence.

- Synthetic Challenges : Regioselective bromination and amine protection strategies must be optimized, as inferred from benzimidazole bromination patterns ().

- Contradictions : highlights mixtures in benzimidazole bromination, but benzothiazoles may exhibit different selectivity due to electronic effects of the sulfur atom.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.